![molecular formula C15H16N2O3S B5850746 N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide, also known as PD 98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PD 98059 has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in these cellular processes.
Mécanisme D'action
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 acts as a selective inhibitor of the MAPK signaling pathway by blocking the activation of MAPK. This prevents downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 specifically inhibits the activation of MAPK kinase (MEK), which is an upstream activator of MAPK. By blocking the activation of MEK, this compound 98059 prevents the activation of MAPK and downstream signaling events.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound 98059 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. In addition, this compound 98059 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments. It is a selective inhibitor of the MAPK signaling pathway, which allows researchers to investigate the role of this pathway in various cellular processes. This compound 98059 is also relatively easy to use and has a well-established protocol for its use in lab experiments. However, there are also some limitations to the use of this compound 98059. It has been shown to have off-target effects in some cell types, which may complicate the interpretation of results. In addition, this compound 98059 has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. One area of research is the development of more selective inhibitors of the MAPK signaling pathway. This would allow researchers to investigate the role of specific MAPK isoforms in various cellular processes. Another area of research is the investigation of the role of the MAPK signaling pathway in aging and age-related diseases. Finally, there is a need for more research on the potential clinical applications of this compound 98059, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion:
This compound 98059 is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the MAPK signaling pathway. It has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving this compound 98059, including the development of more selective inhibitors of the MAPK signaling pathway and the investigation of its potential clinical applications.
Méthodes De Synthèse
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with dimethylamine to form 2-nitro-N,N-dimethylbenzylamine. This compound is then reduced using sodium borohydride to form 2-amino-N,N-dimethylbenzylamine. The next step involves the reaction of this compound with p-toluenesulfonyl chloride to form this compound (this compound 98059).
Applications De Recherche Scientifique
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been widely used in scientific research to investigate the role of the MAPK signaling pathway in various cellular processes. It has been shown to inhibit the activation of MAPK in a dose-dependent manner, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. This compound 98059 has been used to study the role of MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)15(18)13-10-6-7-11-14(13)16-21(19,20)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLTWBBFIYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
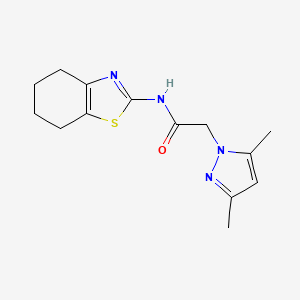
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
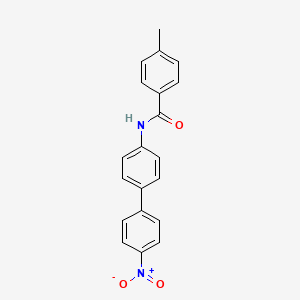
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
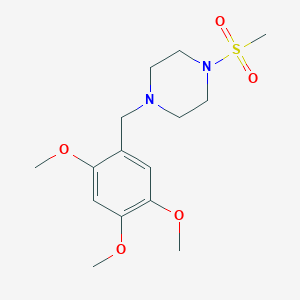
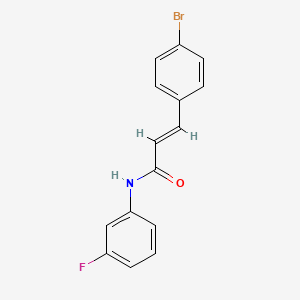
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
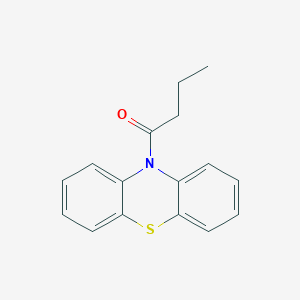
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)